1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursorsThe final step involves the chlorination of the propanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins and enzymes. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic residues, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Contains the trifluoromethoxy group but differs in the rest of the structure.
Uniqueness
The presence of both bromomethyl and trifluoromethoxy groups allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C11H9BrClF3O2 |
---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c12-5-7-1-2-8(4-9(17)6-13)10(3-7)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
XWKRSSGTKNVEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)CC(=O)CCl |
Origin of Product |
United States |
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